(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

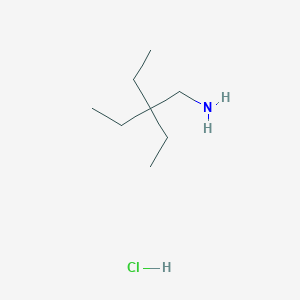

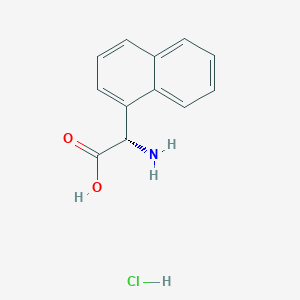

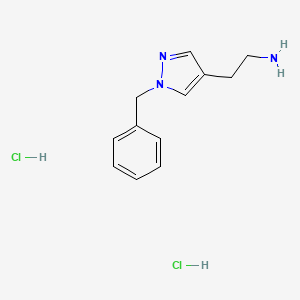

“(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride” is a salt formed from an amino-naphthalene acetic acid and hydrochloric acid . Naphthalene is a polycyclic aromatic hydrocarbon, and acetic acid is a simple carboxylic acid. The “S-” prefix indicates the stereochemistry of the amino group attached to the naphthalene ring. The hydrochloride indicates that a hydrochloric acid has been used to form a salt with the amino group .

Molecular Structure Analysis

The molecular structure analysis would involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry . These techniques could provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure. Hydrochloric acid, as part of the compound, is known to be a strong acid and can participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, stability, and reactivity could be influenced by the presence of the naphthalene ring, the acetic acid moiety, and the hydrochloride salt .科学研究应用

Physiochemical Properties and Agricultural Use

Naphthalene acetic acid (NAA), a related compound, plays a critical role in agriculture, particularly in influencing the physiochemical properties of fruits. It promotes cell division and enlargement, leading to larger fruit sizes at harvest without compromising yield, thereby enhancing fruit quality. However, it is also noted that high concentrations of NAA can be toxic to plants, indicating the importance of controlled application in agricultural practices (Singh, Mirza, & Singh, 2017).

Medicinal Chemistry and Drug Development

Naphthalimide compounds, possessing a naphthalene framework, exhibit extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules such as DNAs and enzymes, showing promising results as anticancer agents, among other applications. This highlights the naphthalene structure's utility in developing compounds for treating various diseases, with some derivatives even reaching clinical trials (Gong, Addla, Lv, & Zhou, 2016).

Environmental and Health Implications

Research on naphthalene also extends to its environmental and health implications, particularly its classification as a possible human carcinogen and its ubiquitous presence in both indoor and outdoor environments. Studies have emphasized the need for better characterization of naphthalene's sources, exposures, and potential health risks, highlighting its relevance to environmental health and policy (Jia & Batterman, 2010).

Biodegradation and Environmental Remediation

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, is crucial for the ecological recovery of contaminated sites. This research area focuses on the genetic regulation of naphthalene degradation pathways and the development of new methods to enhance bioremediation efforts, reflecting the compound's significance in environmental science (Peng et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)